molecular formula C16H16F6O3 B1360745 Ethyl 6-(3,5-ditrifluoromethylphenyl)-6-oxohexanoate CAS No. 898792-97-7

Ethyl 6-(3,5-ditrifluoromethylphenyl)-6-oxohexanoate

Cat. No.: B1360745
CAS No.: 898792-97-7
M. Wt: 370.29 g/mol
InChI Key: HEORLJCWMDPBAM-UHFFFAOYSA-N
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Description

Ethyl 6-(3,5-ditrifluoromethylphenyl)-6-oxohexanoate is an organic compound characterized by the presence of a trifluoromethyl-substituted phenyl group and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-(3,5-ditrifluoromethylphenyl)-6-oxohexanoate typically involves the esterification of 6-(3,5-ditrifluoromethylphenyl)-6-oxohexanoic acid with ethanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is refluxed to facilitate the esterification process, followed by purification through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered to reduce the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(3,5-ditrifluoromethylphenyl)-6-oxohexanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include:

    Oxidation: 6-(3,5-ditrifluoromethylphenyl)-6-oxohexanoic acid.

    Reduction: Ethyl 6-(3,5-ditrifluoromethylphenyl)-6-hydroxyhexanoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 6-(3,5-ditrifluoromethylphenyl)-6-oxohexanoate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and fluorinated compounds.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as increased hydrophobicity and thermal stability.

Mechanism of Action

The mechanism of action of Ethyl 6-(3,5-ditrifluoromethylphenyl)-6-oxohexanoate involves its interaction with molecular targets through its ester and trifluoromethyl groups. The ester group can undergo hydrolysis to release the active carboxylic acid, which can interact with biological targets. The trifluoromethyl groups enhance the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its binding affinity to hydrophobic pockets in proteins.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 6-(3,5-dichlorophenyl)-6-oxohexanoate
  • Ethyl 6-(3,5-dimethylphenyl)-6-oxohexanoate
  • Ethyl 6-(3,5-difluorophenyl)-6-oxohexanoate

Uniqueness

Ethyl 6-(3,5-ditrifluoromethylphenyl)-6-oxohexanoate is unique due to the presence of trifluoromethyl groups, which impart distinct chemical and physical properties. These groups enhance the compound’s stability, lipophilicity, and resistance to metabolic degradation, making it a valuable candidate for various applications in research and industry.

Properties

IUPAC Name

ethyl 6-[3,5-bis(trifluoromethyl)phenyl]-6-oxohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F6O3/c1-2-25-14(24)6-4-3-5-13(23)10-7-11(15(17,18)19)9-12(8-10)16(20,21)22/h7-9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEORLJCWMDPBAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCC(=O)C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30645524
Record name Ethyl 6-[3,5-bis(trifluoromethyl)phenyl]-6-oxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30645524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898792-97-7
Record name Ethyl 6-[3,5-bis(trifluoromethyl)phenyl]-6-oxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30645524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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